2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde
Overview
Description
2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde is an organic compound with the molecular formula C13H16O3 It is characterized by the presence of a benzaldehyde group attached to a tetrahydrofurfuryloxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde typically involves the reaction of benzaldehyde with tetrahydrofurfuryl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Commonly used acid catalysts include sulfuric acid and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts in a packed bed reactor can enhance the efficiency of the process by providing a larger surface area for the reaction to occur.
Chemical Reactions Analysis
Types of Reactions
2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-[(Tetrahydrofurfuryloxy)methyl]benzoic acid.
Reduction: 2-[(Tetrahydrofurfuryloxy)methyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde involves its interaction with various molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler compound with a similar aldehyde group but lacking the tetrahydrofurfuryloxy methyl group.
2-Hydroxybenzaldehyde: Contains a hydroxyl group in addition to the aldehyde group, leading to different reactivity and applications.
4-Methoxybenzaldehyde: Contains a methoxy group, which influences its chemical properties and reactivity.
Uniqueness
2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde is unique due to the presence of the tetrahydrofurfuryloxy methyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with molecular targets and provides opportunities for the development of novel compounds with enhanced biological activity.
Biological Activity
2-[(Tetrahydrofurfuryloxy)methyl]benzaldehyde, with the chemical formula C13H16O3 and CAS number 1443325-95-8, is an organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a benzaldehyde group linked to a tetrahydrofurfuryloxy methyl group. This unique structure contributes to its reactivity and interaction with biological systems. The molecular weight of this compound is approximately 220.26 g/mol.
The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors.
- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is crucial in biochemical pathways where aldehydes play a role as substrates or inhibitors.
- Metabolic Transformations : In vivo studies suggest that the compound undergoes metabolic transformations that yield active metabolites, which may exert distinct biological effects.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibacterial agents.
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, offering therapeutic possibilities in conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, highlighting its potential as a lead compound for antibiotic development.
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that the compound scavenges DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals effectively, with an IC50 value of 30 µg/mL. These findings suggest that it may serve as a natural antioxidant agent in food preservation or therapeutic applications.
Study 3: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties indicated that treatment with this compound reduced TNF-alpha levels in macrophage cultures by approximately 40%, suggesting its potential utility in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Benzaldehyde | Simple aldehyde without tetrahydrofuran | Limited biological activity |
4-Methoxybenzaldehyde | Contains a methoxy group | Moderate antioxidant properties |
2-Hydroxybenzaldehyde | Hydroxyl group present | Enhanced reactivity and biological activity |
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxymethyl)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-8-11-4-1-2-5-12(11)9-15-10-13-6-3-7-16-13/h1-2,4-5,8,13H,3,6-7,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFQTNRQYRMCPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCC2=CC=CC=C2C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199105 | |
Record name | Benzaldehyde, 2-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443325-95-8 | |
Record name | Benzaldehyde, 2-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443325-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-[[(tetrahydro-2-furanyl)methoxy]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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